molecular formula C10H6F3N5O2S B12007523 4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 325994-80-7

4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12007523
CAS No.: 325994-80-7
M. Wt: 317.25 g/mol
InChI Key: MJTMKXSFTRVSNR-LHHJGKSTSA-N
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Description

4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound with a unique structure that includes a triazole ring, a nitrophenyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 3-nitrobenzaldehyde with 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols.

Scientific Research Applications

4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar compounds include:

Properties

CAS No.

325994-80-7

Molecular Formula

C10H6F3N5O2S

Molecular Weight

317.25 g/mol

IUPAC Name

4-[(E)-(3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H6F3N5O2S/c11-10(12,13)8-15-16-9(21)17(8)14-5-6-2-1-3-7(4-6)18(19)20/h1-5H,(H,16,21)/b14-5+

InChI Key

MJTMKXSFTRVSNR-LHHJGKSTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/N2C(=NNC2=S)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NN2C(=NNC2=S)C(F)(F)F

Origin of Product

United States

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